Gastrin releasing peptide,porcine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gastrin releasing peptide is a neuropeptide originally isolated from the porcine stomachThis peptide plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, modulation of feeding behavior, and involvement in brain functions such as memory and emotional responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gastrin releasing peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as HBTU or DIC. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of gastrin releasing peptide involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using affinity chromatography and other purification techniques .

Chemical Reactions Analysis

Types of Reactions: Gastrin releasing peptide undergoes various chemical reactions, including:

Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed:

Oxidation: Methionine sulfoxide-containing peptide.

Reduction: Peptide with reduced disulfide bonds.

Substitution: Peptide variants with altered amino acid sequences.

Scientific Research Applications

Gastrointestinal Physiology

Role in Gastric Secretion:

Gastrin-releasing peptide is crucial in stimulating gastric acid and pepsin secretion. Studies have shown that GRP enhances gastric secretions in a dose-dependent manner, with effects comparable to those induced by bombesin and pentagastrin. For instance, GRP administration leads to increased plasma gastrin levels and stimulates gastric acid secretion, demonstrating its role in digestive processes .

Mechanisms of Action:

The action of GRP involves complex interactions with various receptors and signaling pathways. It has been observed that GRP's gastrin-releasing properties are partially resistant to atropine and beta-receptor blockade, indicating a unique mechanism of action that is distinct from other gastrointestinal peptides .

Neurobiology

Expression in the Central Nervous System:

Gastrin-releasing peptide is widely expressed in the central nervous system (CNS) and has been implicated in various neurobiological functions. Research indicates that GRP plays a role in regulating emotional responses, social interaction, memory, and feeding behavior . The receptor for GRP (GRPR) is also distributed across multiple brain regions, suggesting its involvement in neuroendocrine regulation.

Potential for Neurological Disorders:

Alterations in GRP or GRPR expression have been linked to neurodegenerative diseases and psychiatric disorders. Preclinical studies suggest that targeting the GRPR may provide therapeutic avenues for treating cognitive deficits associated with neurological conditions .

Reproductive Health

Role in Ovarian Function:

In porcine models, GRP has been identified in follicular fluid and granulosa cells of the ovary, indicating a potential paracrine or autocrine role in regulating ovarian function. The presence of GRP suggests it may influence reproductive hormone secretion and follicular development .

Impact on Testosterone Secretion:

Studies have shown that GRP can stimulate testosterone secretion from Leydig cells in pigs. This finding highlights the peptide's relevance in reproductive physiology and its potential implications for enhancing fertility .

Therapeutic Applications

Cancer Research:

Gastrin-releasing peptide receptors are overexpressed in several tumors, including breast and prostate cancers. This characteristic makes them promising targets for cancer imaging and therapy. Research is ongoing to explore GRPR as a molecular target for anticancer treatments, leveraging its role in tumor biology .

Gastrointestinal Disorders:

Given its involvement in gastric secretion and motility, GRP may also have therapeutic potential for gastrointestinal disorders such as inflammatory bowel disease (IBD). Investigations into orally administered peptides that activate gut receptors are underway to develop new treatment modalities for these conditions .

Data Summary Table

Mechanism of Action

Gastrin releasing peptide exerts its effects by binding to the gastrin releasing peptide receptor (GRPR), a G protein-coupled receptor (GPCR). Upon binding, the receptor activates downstream signaling pathways, including the activation of protein kinases and the modulation of gene expression. This leads to various physiological responses, such as the stimulation of gastric acid secretion, modulation of feeding behavior, and regulation of neuronal excitability .

Comparison with Similar Compounds

Bombesin: An amphibian peptide with similar receptor binding properties.

Neuromedin B: Another neuropeptide that binds to bombesin receptors but has different physiological effects.

Gastrin releasing peptide stands out due to its specific role in regulating gastric acid secretion and its involvement in various brain functions, making it a unique and valuable peptide for scientific research and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the primary structural and functional characteristics of porcine gastrin-releasing peptide (GRP-p), and how do they compare to human GRP?

- Methodological Answer : GRP-p’s structure can be analyzed via mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to determine amino acid sequence and post-translational modifications. Comparative studies with human GRP require homology modeling and receptor-binding assays (e.g., using transfected cell lines expressing human GRP receptors). Differences in bioactivity, such as binding affinity to GRP receptors, should be quantified via competitive radioimmunoassays (RIA) .

Q. What experimental techniques are most reliable for quantifying GRP-p in biological samples?

- Methodological Answer : ELISA and RIA are standard for quantification, but cross-reactivity with homologous peptides (e.g., bombesin) must be addressed using peptide-specific antibodies validated via Western blot. For higher precision, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling is recommended to distinguish GRP-p from interfering molecules .

Q. How is GRP-p implicated in physiological processes such as gastrointestinal function or neural signaling?

- Methodological Answer : Use in vivo porcine models to monitor GRP-p release post-stimulation (e.g., gastric distension) and measure downstream effects via microdialysis or electrophysiology. In vitro studies with isolated enteric neurons can clarify receptor-mediated pathways (e.g., GRPR-coupled calcium signaling) .

Advanced Research Questions

Q. What experimental design considerations are critical when studying GRP-p’s mitogenic effects in cancer models?

- Methodological Answer : Use small-cell lung carcinoma (SCLC) cell lines (e.g., NCI-H69) to assess GRP-p’s mitogenic activity via proliferation assays (MTT or BrdU). Include controls for autocrine signaling by silencing GRP expression with siRNA. Dose-response curves and receptor blockade (e.g., GRPR antagonists like RC-3095) are essential to establish causality .

Q. How can researchers resolve discrepancies in GRP-p receptor-binding studies across different tissue types?

- Methodological Answer : Perform comparative binding assays using tissues with known GRPR expression (e.g., pancreatic vs. pulmonary). Account for receptor isoforms by PCR or RNA-seq. Use autoradiography with radiolabeled GRP-p to map binding sites spatially, and validate with knockout models .

Q. What are the challenges in modeling GRP-p’s role in disease progression, and how can they be mitigated?

- Methodological Answer : In vivo models may exhibit interspecies variability in GRP/GRPR interactions. Use humanized mice expressing human GRPR or patient-derived xenografts (PDXs) for translational relevance. Include longitudinal biomarker monitoring (e.g., serum ProGRP levels) to correlate GRP-p activity with tumor burden .

Q. How should researchers address variability in GRP-p stability during in vitro and in vivo experiments?

- Methodological Answer : Pre-treat samples with protease inhibitors (e.g., aprotinin) to prevent degradation. For in vivo studies, optimize peptide delivery routes (e.g., continuous IV infusion vs. bolus) and validate stability via HPLC. Use freshly prepared GRP-p solutions to minimize aggregation .

Q. Methodological & Analytical Frameworks

Q. What statistical approaches are appropriate for analyzing GRP-p’s dose-dependent effects in preclinical studies?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values. For multi-group comparisons (e.g., control vs. GRPR antagonist), apply ANOVA with post-hoc Tukey tests. Power analysis should guide sample size to detect clinically relevant effect sizes .

Q. How can systematic reviews integrate disparate findings on GRP-p’s pathophysiological roles?

- Methodological Answer : Follow PRISMA guidelines to screen literature, focusing on studies with robust methodology (e.g., validated assays, appropriate controls). Use GRADE criteria to evaluate evidence quality. Meta-analyses should stratify results by model type (e.g., in vitro vs. murine) to identify confounding variables .

Q. What ethical and practical considerations apply to GRP-p studies involving animal models?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental rigor and transparency. Justify species selection (e.g., porcine vs. murine) based on GRPR homology to humans. Monitor animal welfare endpoints (e.g., weight loss, distress) and obtain approval from institutional ethics committees .

Q. Data Interpretation & Peer Review

Q. How should researchers address conflicting data on GRP-p’s signaling pathways in peer-reviewed manuscripts?

- Methodological Answer : Clearly delineate experimental conditions (e.g., cell culture media, passage number) that may explain discrepancies. Use supplemental figures to show raw data and statistical outliers. Discuss limitations (e.g., off-target effects of inhibitors) and propose validation experiments .

Q. What criteria do reviewers use to evaluate the validity of GRP-p research methodologies?

Properties

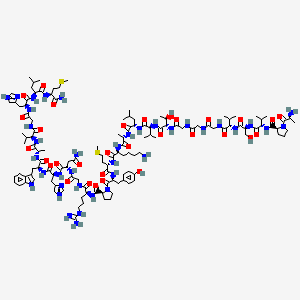

Molecular Formula |

C126H198N38O31S2 |

|---|---|

Molecular Weight |

2805.3 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1 |

InChI Key |

GLCDCQPXUJKYKQ-GZDVRPNBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.